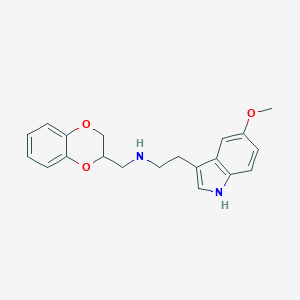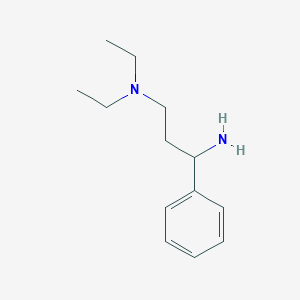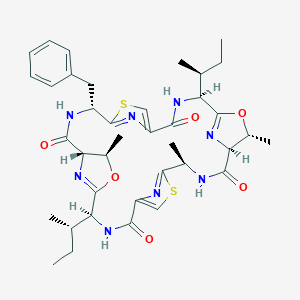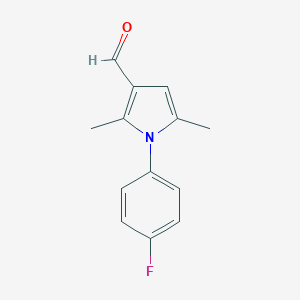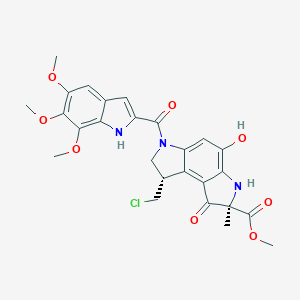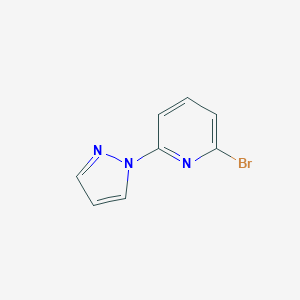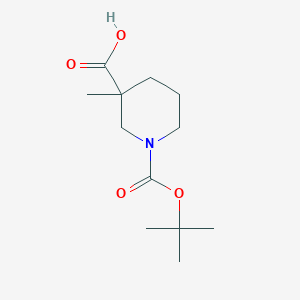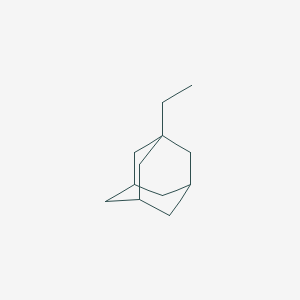
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole, also known as MEODAT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MEODAT belongs to the indole family of compounds and is structurally similar to serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
Mécanisme D'action
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole acts as an agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the 5-HT2A receptor by 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole leads to the activation of intracellular signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole also acts as an inhibitor of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Effets Biochimiques Et Physiologiques
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has antioxidant and anti-inflammatory properties, which may be due to its ability to inhibit the production of reactive oxygen species and pro-inflammatory cytokines. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is its ability to selectively activate the 5-HT2A receptor, which is involved in a variety of physiological and pathological processes. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is also relatively easy to synthesize and has a high degree of purity. However, one of the limitations of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is its potential to cause adverse effects, particularly at high doses. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has also been shown to have a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole. One area of interest is the development of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole-based drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole on neuronal activity and neurotransmitter release. Additionally, further research is needed to determine the safety and efficacy of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole in humans, particularly with regard to its potential for abuse and dependence.
Méthodes De Synthèse
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole can be synthesized using a variety of methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The most commonly used method for synthesizing 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is the Fischer indole synthesis, which involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst.
Applications De Recherche Scientifique
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has been shown to bind to and activate the 5-HT2A receptor, a subtype of serotonin receptor, which is involved in regulating mood, perception, and cognition. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
916179-44-7 |
|---|---|
Nom du produit |
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole |
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole |
InChI |
InChI=1S/C18H16N2O2/c1-21-11-3-5-17-13(7-11)15(9-19-17)16-10-20-18-6-4-12(22-2)8-14(16)18/h3-10,19-20H,1-2H3 |
Clé InChI |
MNJAPXVKNJGGLO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CNC4=C3C=C(C=C4)OC |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2C3=CNC4=C3C=C(C=C4)OC |
Synonymes |
5,5’-Dimethoxy-3,3’-bi-1H-indole; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



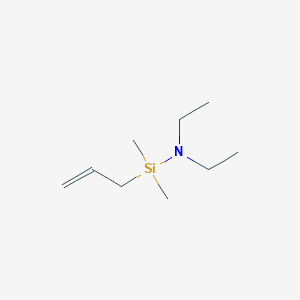

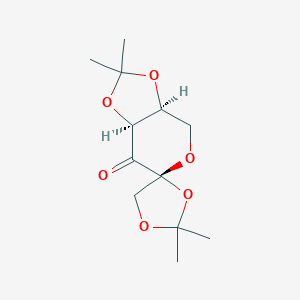
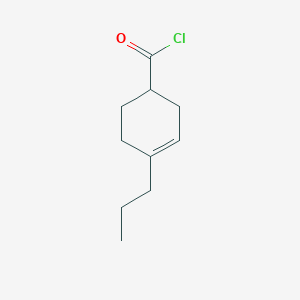
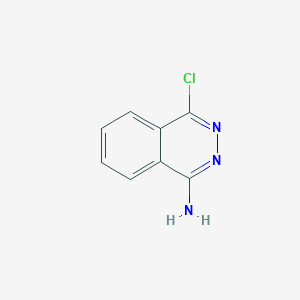
![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
